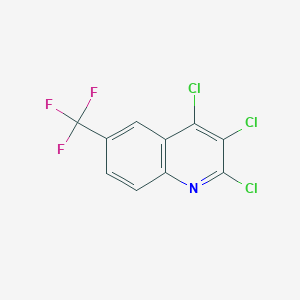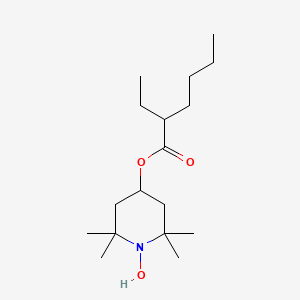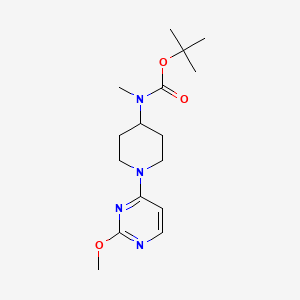
(4-(Octyloxy)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Octyloxy)phenyl)(phenyl)methanone, also known as 4-octyloxybenzophenone, is an organic compound with the molecular formula C21H26O2 and a molecular weight of 310.44 g/mol . This compound is a derivative of benzophenone and is characterized by the presence of an octyloxy group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Octyloxy)phenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxybenzophenone+1-BromooctaneK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Octyloxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Applications De Recherche Scientifique
(4-(Octyloxy)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of UV-protective coatings and materials.
Mécanisme D'action
The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)methanone involves its ability to absorb UV light, thereby protecting materials from UV-induced degradation . The compound interacts with UV light, leading to the formation of excited states that dissipate energy harmlessly. This property makes it an effective UV stabilizer in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A parent compound with similar UV-absorbing properties.
2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens and UV-protective coatings.
4-Methoxybenzophenone: Another derivative with UV-absorbing capabilities.
Uniqueness
(4-(Octyloxy)phenyl)(phenyl)methanone is unique due to the presence of the octyloxy group, which enhances its solubility in organic solvents and its compatibility with various polymer matrices. This makes it particularly useful in industrial applications where solubility and compatibility are crucial.
Propriétés
Numéro CAS |
35820-92-9 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(4-octoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-10-17-23-20-15-13-19(14-16-20)21(22)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 |
Clé InChI |
WTJWFFXZUSGGKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)




![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)



